![molecular formula C14H16BrNO2 B2402292 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097936-05-3](/img/structure/B2402292.png)
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cycloheptathiazole Derivatives and Synthetic Approaches
Research indicates that compounds structurally related to "2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide" have been involved in the synthesis of cycloheptathiazole derivatives. For example, Seto, Nishiyama, and Ogura (1962) describe the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives through the treatment of bromotropolon-yl-thiourea derivatives, highlighting the versatile synthetic applications of brominated compounds in creating cyclic structures with potential biological activities (Seto, Nishiyama, & Ogura, 1962).
Phenoxo-Bridged Dicopper(II) Complexes
Another study by Amudha, Thirumavalavan, and Kandaswamy (1999) investigates the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. This research showcases the role of brominated compounds in coordinating with metal ions to form complexes that exhibit unique electrochemical and magnetic properties, underscoring their importance in the development of materials with potential electronic and catalytic applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Development of New Classes of Compounds
Sañudo, Marcaccini, Basurto, and Torroba (2006) demonstrate the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This research exemplifies how brominated benzamide derivatives can participate in complex reactions to create novel heterocyclic compounds, potentially useful in pharmaceuticals and organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antidopaminergic Properties of Benzamides
Högberg, de Paulis, Johansson, Kumar, Hall, and Ogren (1990) explore the synthesis and antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. This study highlights the therapeutic potential of brominated benzamides in the development of antipsychotic agents, emphasizing their significance in medicinal chemistry (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Enaminoketones and Halogenation Reactions
Jirkovsky (1974) delves into the synthesis and properties of N-substituted 3-amino-2-cyclohexen-1-ones, focusing on their halogenation reactions. This research demonstrates the utility of brominated compounds in generating a variety of functionalized organic molecules, useful in organic synthesis and potential drug development (Jirkovsky, 1974).
Eigenschaften
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQCXCNKJQGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
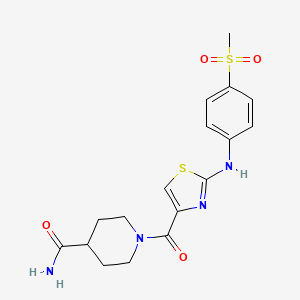
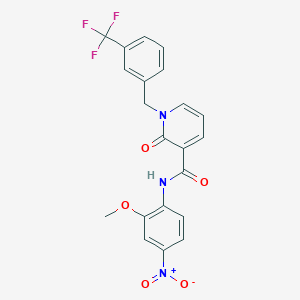
![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

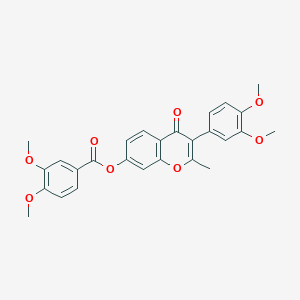
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
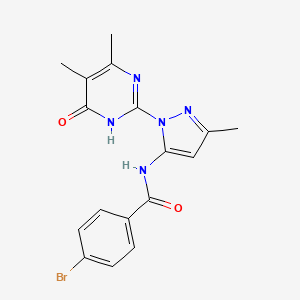
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
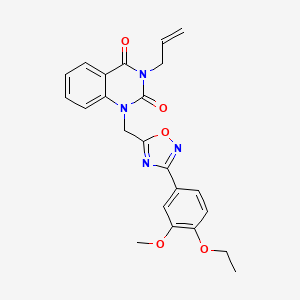
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/no-structure.png)
